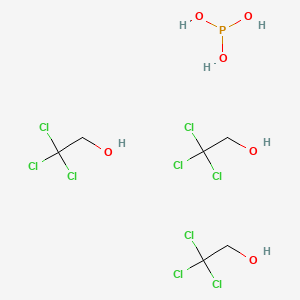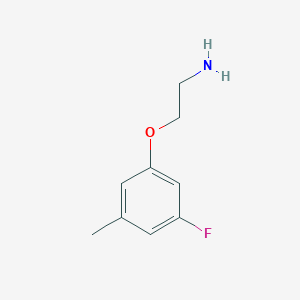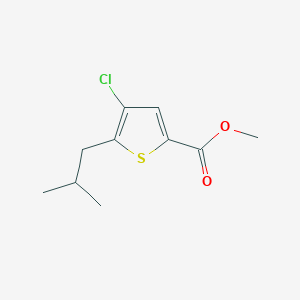
2,6-Dichloro-3-(pentafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-(pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H2Cl2F5N and a molecular weight of 266. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a pentafluoroethyl group attached to the pyridine ring .
Méthodes De Préparation
The synthesis of 2,6-Dichloro-3-(pentafluoroethyl)pyridine typically involves the chlorination of 3-(pentafluoroethyl)pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,6-Dichloro-3-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Dichloro-3-(pentafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets. The chlorine and pentafluoroethyl groups play a crucial role in its reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-3-(pentafluoroethyl)pyridine can be compared with other similar compounds such as:
2,6-Dichloropyridine: Lacks the pentafluoroethyl group, making it less reactive in certain reactions.
3-(Pentafluoroethyl)pyridine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
2,6-Difluoropyridine: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.
The presence of both chlorine and pentafluoroethyl groups in this compound makes it unique and versatile for various applications .
Propriétés
Numéro CAS |
1816287-43-0 |
|---|---|
Formule moléculaire |
C7H2Cl2F5N |
Poids moléculaire |
265.99 g/mol |
Nom IUPAC |
2,6-dichloro-3-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H2Cl2F5N/c8-4-2-1-3(5(9)15-4)6(10,11)7(12,13)14/h1-2H |
Clé InChI |
ARPAIDMTLBFTDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(C(F)(F)F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)


![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)




![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

